molecular formula C12H11N5 B2770071 N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine CAS No. 1386283-95-9

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

Cat. No.: B2770071
CAS No.: 1386283-95-9
M. Wt: 225.255
InChI Key: NODQIBSFSFNDKF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a heterocyclic compound that features a quinoxaline core substituted with a 1-methylpyrazole group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical applications. The incorporation of the 1-methylpyrazole moiety further enhances its chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine typically involves the condensation of 1-methylpyrazole with a quinoxaline derivative. One common method includes the reaction of 1-methylpyrazole-4-carbaldehyde with 2-aminoquinoxaline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is unique due to the combination of the quinoxaline and 1-methylpyrazole moieties, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for drug development and other scientific research applications .

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with pyrazole-containing moieties. The compound's structure is characterized by a quinoxaline backbone substituted with a pyrazole group, which is known to enhance its biological activity.

1. Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines. Recent studies have shown that it exhibits significant cytotoxic effects against:

  • MCF7 (breast cancer) : IC50 values reported as low as 0.46 µM, indicating potent activity.
  • HCT116 (colon cancer) : IC50 values around 0.39 µM, suggesting high efficacy compared to standard treatments like doxorubicin .

These findings suggest that the compound may act through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

The mechanism underlying the anticancer effects of this compound is believed to involve the inhibition of specific kinases, including Aurora-A kinase, which plays a critical role in cell cycle regulation. Inhibition of this kinase leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Biological Activity

A comparative analysis of similar pyrazole derivatives reveals that this compound stands out due to its low IC50 values across multiple cell lines, making it a candidate for further development as an anticancer agent.

Compound NameCell LineIC50 (µM)
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amMCF70.46
N-(1-methylpyrazole)-quinoxaline derivativeHCT1160.39
Pyrazole derivative XA3754.2
Pyrazole derivative YHepG23.25

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This dual action enhances its therapeutic profile, making it suitable for conditions characterized by both inflammation and cancer.

Case Studies and Research Findings

Several case studies have documented the efficacy of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amines in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed increase in apoptotic cells as assessed by flow cytometry.
  • In Vivo Studies : Animal models treated with N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amines showed reduced tumor growth compared to controls, supporting its potential as an effective therapeutic agent.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODQIBSFSFNDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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